molecular formula C10H14N4O2 B1478567 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid CAS No. 1878331-38-4

2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid

Cat. No.: B1478567
CAS No.: 1878331-38-4
M. Wt: 222.24 g/mol
InChI Key: VHSCOVYTMSAQNG-UHFFFAOYSA-N
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Description

2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both a piperidine and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Biochemical Analysis

Biochemical Properties

2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates. The interaction between this compound and these kinases can lead to the modulation of signaling pathways that are critical for cellular processes . Additionally, this compound may bind to specific receptors on the cell surface, altering their conformation and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby influencing their activity and downstream effects . For instance, the binding of this compound to a kinase may inhibit its activity, leading to a decrease in the phosphorylation of target proteins . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound has been associated with sustained changes in cellular function, such as prolonged inhibition of certain signaling pathways . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function . For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the overall activity and efficacy of this compound in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, it may bind to intracellular proteins or be sequestered in specific organelles . The distribution of this compound within tissues can also affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be found in the cytoplasm, where it can modulate signaling pathways and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid typically involves the formation of the piperidine ring followed by the introduction of the pyrimidine moiety. One common method involves the reaction of 3-aminopiperidine with a suitable pyrimidine precursor under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Aminopiperidin-1-yl)pyrimidine-4-carboxylic acid
  • 2-(3-Aminopiperidin-1-yl)pyrimidine-6-carboxylic acid
  • 2-(3-Aminopiperidin-1-yl)pyridine-5-carboxylic acid

Uniqueness

2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c11-8-2-1-3-14(6-8)10-12-4-7(5-13-10)9(15)16/h4-5,8H,1-3,6,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSCOVYTMSAQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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